8-Piperidocodide
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Overview
Description
8-Piperidocodide: is a chemical compound with the molecular formula C23H30N2O2 . It is a complex organic molecule that contains a piperidine ring, which is a common structural motif in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Piperidocodide typically involves multiple steps, starting with the preparation of the piperidine ring. This can be achieved through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes the use of high-pressure and high-temperature conditions to ensure the efficient formation of the desired product. Additionally, the use of catalysts and solvents can help to optimize the reaction conditions and improve the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Piperidocodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-Piperidocodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, as well as in the development of new industrial processes
Mechanism of Action
The mechanism of action of 8-Piperidocodide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Piperidine: A simple cyclic amine that serves as a precursor to many piperidine derivatives.
Piperidinone: A ketone derivative of piperidine with different chemical properties.
Spiropiperidines: Compounds containing a spiro-connected piperidine ring, which exhibit unique structural features
Uniqueness: 8-Piperidocodide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
CAS No. |
63729-83-9 |
---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4R,4aR,7aS,12bS)-9-methoxy-3-methyl-5-piperidin-1-yl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C23H30N2O2/c1-24-13-10-23-19-9-7-16(25-11-4-3-5-12-25)21(23)17(24)14-15-6-8-18(26-2)22(27-19)20(15)23/h6-9,16-17,19,21H,3-5,10-14H2,1-2H3/t16?,17-,19+,21+,23-/m1/s1 |
InChI Key |
ZKSCSTYPLPGXMZ-LDOBVUIVSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C=CC([C@H]2[C@H]1CC5=C3C(=C(C=C5)OC)O4)N6CCCCC6 |
Canonical SMILES |
CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)OC)O4)N6CCCCC6 |
Origin of Product |
United States |
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